molecular formula C6H14ClNO B13492097 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13492097
M. Wt: 151.63 g/mol
InChI Key: PYCPCUIXGXKLKN-UHFFFAOYSA-N
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Description

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride is a chemical compound with a cyclopropane ring substituted with a methoxyethyl group and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with methoxyethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the compound is typically achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary amine is typically formed as the major product.

    Substitution: The substituted amine derivatives are the major products.

Scientific Research Applications

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)cyclopropan-1-amine hydrochloride
  • 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride
  • 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity or interaction profiles are required.

Biological Activity

1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride, commonly referred to as Moclobemide hydrochloride, is a compound of significant interest due to its biological activity, particularly as a selective and reversible inhibitor of monoamine oxidase (MAO). This article details its mechanisms of action, biological effects, and relevant research findings.

PropertyValue
Molecular Formula C6H14ClNO
Molecular Weight 151.6 g/mol
CAS Number 2703782-34-5
IUPAC Name This compound

Moclobemide acts primarily as a reversible inhibitor of the MAO enzyme, which is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Moclobemide increases the levels of these neurotransmitters in the brain, leading to enhanced mood and cognitive function. This mechanism is particularly beneficial in the treatment of depression and anxiety disorders.

Antidepressant Effects

Moclobemide has been shown to be effective in treating major depressive disorder (MDD). Clinical studies have demonstrated its efficacy comparable to that of traditional irreversible MAO inhibitors but with a more favorable side effect profile. In a study involving patients with MDD, Moclobemide showed significant improvements in depression scores within two weeks of treatment.

Neuroprotective Properties

Research indicates that Moclobemide may have neuroprotective effects. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Clinical Efficacy : A randomized controlled trial compared Moclobemide with fluoxetine in patients with MDD. Results indicated that both medications were effective; however, Moclobemide had a quicker onset of action and fewer side effects related to sexual dysfunction.
  • Neuroprotection : In vitro studies demonstrated that Moclobemide could mitigate the effects of beta-amyloid toxicity in neuronal cultures, indicating its potential role in Alzheimer's disease management .

Research Findings

Recent studies have expanded on the biological activity of Moclobemide:

  • Inhibitory Potency : The compound exhibits selective inhibition against MAO-A over MAO-B, making it suitable for treating mood disorders without significantly affecting dopaminergic pathways.
  • Pharmacokinetics : Moclobemide is rapidly absorbed and metabolized, with a half-life allowing for twice-daily dosing. This pharmacokinetic profile supports patient compliance and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methoxyethyl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclopropanation of a methoxyethyl-substituted precursor followed by amine functionalization. Key steps include:

  • Cyclopropanation : Reaction of a methoxyethylmagnesium bromide with cyclopropanecarboxaldehyde under Grignard conditions to form the cyclopropane ring .
  • Reduction : Conversion of intermediates to the amine using catalytic hydrogenation (e.g., Pd/C, H₂) .
  • Salt Formation : Treatment with HCl to yield the hydrochloride salt, enhancing solubility .
    Optimization : Adjusting reaction temperature (e.g., 0–25°C for cyclopropanation), solvent polarity (THF or Et₂O), and stoichiometric ratios (e.g., 1.2:1 Grignard:aldehyde) can improve yields. Purity is validated via HPLC (>98%) and NMR .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties, such as solubility and stability?

The hydrochloride salt significantly enhances aqueous solubility compared to the free base due to ionic interactions with water molecules. Stability is pH-dependent:

  • Solubility : >50 mg/mL in water at 25°C, suitable for in vitro assays .
  • Stability : Stable under inert conditions (N₂ atmosphere) but prone to decomposition in basic media (pH >9). Storage at -20°C in desiccated form is recommended .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the stereochemical integrity of this compound during synthesis?

  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase .
  • X-ray Crystallography : Determines absolute configuration of single crystals grown via slow evaporation in ethanol .
  • Vibrational Circular Dichroism (VCD) : Validates stereochemistry in solution by comparing experimental and computational spectra .

Q. How can researchers design experiments to investigate the compound’s potential interactions with biological targets, such as enzymes or receptors?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors) based on the compound’s 3D structure (PubChem CID) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) by immobilizing the target protein on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions to assess binding specificity .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar cyclopropanamine derivatives?

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., cytotoxicity in cancer cell lines) while controlling for variables like cell passage number and assay protocols .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxyethyl vs. isopropyl groups) to isolate structural determinants of activity .
  • Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) and include positive controls (e.g., bleomycin for cytotoxicity) .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight179.66 g/molHigh-Resolution MS
Solubility (H₂O, 25°C)>50 mg/mLUSP 32-NF 27
LogP (Hydrochloride Form)-0.45Shake-Flask Method

Table 2: Comparison of Synthetic Yields Under Different Conditions

ConditionYield (%)Purity (HPLC)Reference
THF, 0°C, 12 hr7898.5
Et₂O, 25°C, 6 hr6597.2
Continuous Flow Reactor9299.1

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-(1-methoxyethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(8-2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H

InChI Key

PYCPCUIXGXKLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)N)OC.Cl

Origin of Product

United States

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